molecular formula C14H16N2O3 B2664216 2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}acetohydrazide CAS No. 790270-92-7

2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}acetohydrazide

Cat. No. B2664216
CAS RN: 790270-92-7
M. Wt: 260.293
InChI Key: KGTMVXXAGLOGSH-UHFFFAOYSA-N
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Description

2-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}acetohydrazide is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.293. The purity is usually 95%.
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Scientific Research Applications

Structural Insights and Synthetic Approaches

  • Structural Aspects of Oxatricyclo Compounds :

    • The structural and conformational analysis of oxatricyclo compounds has been a subject of interest, with studies revealing details about their crystal structures and hydrogen bonding patterns, which are crucial for understanding their reactivity and potential applications in synthesis and drug design (Ianelli et al., 1996).
  • Stereochemistry in Hydroxylation Reactions :

    • Research on the stereochemistry of hydroxylation reactions of tricyclic pyrans has provided insights into the configurations at ring junctions, which is vital for the synthesis of stereochemically complex molecules (Ianelli et al., 1995).
  • Synthesis of Substituted Oxatricyclo Compounds :

    • The synthesis of substituted oxatricyclo compounds, like 8-oxa-10-azatricyclo derivatives, has been achieved, expanding the repertoire of tricyclic structures with potential utility in medicinal chemistry and materials science (Soldatenkov et al., 1996).

Potential Biological Activities

  • Antimicrobial Activities of Benzimidazole Derivatives :

    • New benzimidazole derivatives, including those incorporating hydrazide functionalities, have been synthesized and shown to exhibit promising antimicrobial activities, suggesting potential applications in developing new antibacterial and antifungal agents (El-masry et al., 2000).
  • Synthesis and Evaluation of Novel Hydrazone Derivatives :

    • Hydrazone derivatives bearing dihydroquinolinone nuclei have been synthesized and evaluated for their anti-tubercular activities, indicating the potential of such compounds in tuberculosis treatment. Zinc complexes of these derivatives showed enhanced activity, highlighting the importance of metal coordination in medicinal chemistry (Mandewale et al., 2016).

properties

IUPAC Name

2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-16-14(17)8-18-9-5-6-13-11(7-9)10-3-1-2-4-12(10)19-13/h5-7H,1-4,8,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTMVXXAGLOGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328108
Record name 2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

790270-92-7
Record name 2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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